1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compounds I found are similar in structure to the one you’re interested in . They all contain a 1,1-dioxo-3-thiolanyl group and a phenoxyphenyl group, but the rest of the molecule varies .
Molecular Structure Analysis
The molecular structure of these compounds is likely to be characterized by the presence of a 1,1-dioxo-3-thiolanyl group and a phenoxyphenyl group . The exact structure would depend on the rest of the molecule .Scientific Research Applications
Biological Activities and Applications
Thiazolidin-4-ones, a class of compounds to which 1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one belongs, are recognized for their multifaceted biological activities. They exhibit a range of pharmacological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral effects (Mech, Kurowska, & Trotsko, 2021). The presence of various substituents, such as the 4-phenoxyphenyl group, can significantly influence these compounds' biological activity, suggesting a potential for the rational design and synthesis of new molecules with enhanced pharmacological profiles.
Antioxidant Potential
Synthetic phenolic antioxidants, a category under which thiazolidin-4-ones may fall, have been studied for their ability to retard oxidative reactions and prolong product shelf life, with implications for their environmental presence and impact on human health (Liu & Mabury, 2020). The antioxidant properties of these compounds, including potential DNA protective effects at low concentrations, underline their relevance in medicinal chemistry and environmental sciences.
Therapeutic Potentials
The therapeutic potentials of thiazolidin-4-ones extend to various domains, from antimicrobial and antitumor applications to managing metabolic disorders. The structural versatility of the thiazolidin-4-one scaffold enables the development of numerous lead molecules for clinical disorders, highlighting its significance in drug discovery and development processes (Singh et al., 2022).
Green Chemistry Approaches
The synthesis and functionalization of 1,3-thiazolidin-4-one derivatives, including green chemistry methodologies, underscore the compound's environmental and sustainable chemistry aspects. These approaches aim to improve the synthesis efficiency, reduce environmental impact, and enhance the pharmacological profile of thiazolidin-4-one derivatives (Sahiba et al., 2020).
properties
IUPAC Name |
1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15-10-21(18,19)11-16(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPXKRIDQGERAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.